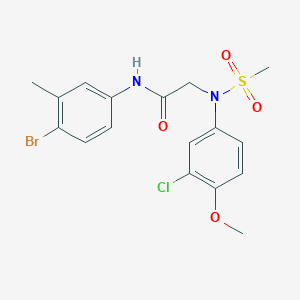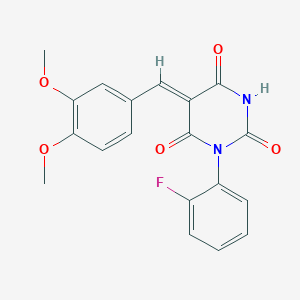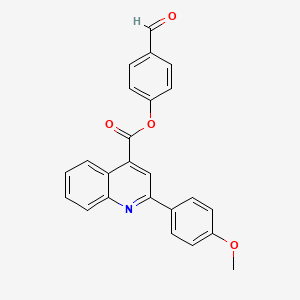![molecular formula C15H11BrCl2N2O2S B3679004 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3679004.png)
5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide
Overview
Description
5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as BDCMT, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BDCMT is a thioamide derivative that belongs to the class of benzamide compounds.
Mechanism of Action
5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of compounds that mediate inflammation. 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide also induces apoptosis in cancer cells by activating the caspase cascade. This mechanism of action suggests that 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has potential as an anti-inflammatory and anti-cancer agent.
Biochemical and Physiological Effects
5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide inhibits the growth of cancer cells and induces apoptosis. 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has also been shown to inhibit the activity of COX-2, which suggests that it has potential as an anti-inflammatory agent. In animal studies, 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in lab experiments is that it has shown potential as an anti-inflammatory and anti-cancer agent. Additionally, 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have analgesic effects, which makes it a potential candidate for the development of new pain medications. However, one limitation of using 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in lab experiments is that its synthesis method has a relatively low yield, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide. One area of research could focus on optimizing the synthesis method to increase the yield of 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide. Additionally, further studies could be conducted to investigate the potential anti-inflammatory and anti-cancer properties of 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in vivo. Further research could also explore the potential analgesic effects of 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide and its mechanism of action in pain management. Finally, research could be conducted to investigate the safety and toxicity of 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in animal models.
Scientific Research Applications
5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been studied for its potential pharmacological properties, including its ability to inhibit cancer cell growth and induce apoptosis. It has also been studied for its potential as an anti-inflammatory agent. 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, 5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been studied for its potential as an analgesic agent.
properties
IUPAC Name |
5-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2S/c1-22-13-5-2-8(16)6-10(13)14(21)20-15(23)19-12-4-3-9(17)7-11(12)18/h2-7H,1H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJBIRXAPEOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methyl]phosphonate](/img/structure/B3678929.png)
![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3678942.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678949.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-isopropoxybenzamide](/img/structure/B3678954.png)
![2-({4-[(benzylthio)methyl]benzoyl}amino)benzoic acid](/img/structure/B3678955.png)

![3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B3678965.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B3678968.png)



![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3679013.png)